4,4-Dinitroheptanedioic acid
Description
4,4-Dinitroheptanedioic acid (C₇H₁₀N₂O₈) is a nitro-substituted dicarboxylic acid characterized by two nitro (-NO₂) groups at the 4th carbon positions of a seven-carbon chain. It serves as a precursor in organic synthesis, notably in the production of derivatives like 3,3-dinitro-1,5-pentanediol via the Hunsdiecker reaction . Its reactivity is influenced by the electron-withdrawing nitro groups, which enhance acidity and stabilize intermediates during reactions. The compound is typically synthesized through nitration or condensation reactions involving nitroalkanes and diacids, as evidenced by its use in forming amides and esters .
Properties
CAS No. |
5029-40-3 |
|---|---|
Molecular Formula |
C7H10N2O8 |
Molecular Weight |
250.16 g/mol |
IUPAC Name |
4,4-dinitroheptanedioic acid |
InChI |
InChI=1S/C7H10N2O8/c10-5(11)1-3-7(8(14)15,9(16)17)4-2-6(12)13/h1-4H2,(H,10,11)(H,12,13) |
InChI Key |
WVXNFQGAMQFCSX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CCC(=O)O)([N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dinitroheptanedioic acid typically involves the nitration of heptanedioic acid derivatives. One common method includes the reaction of heptanedioic acid with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth carbon position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Reaction Mechanism and Key Data
Hydrolysis Reaction Details
The hydrolysis of dimethyl 4,4-dinitroheptanedioate involves acid-catalyzed cleavage of the ester groups to yield the dicarboxylic acid. This step is critical for achieving high purity and structural integrity .
-
Structural Confirmation : The final product’s molecular weight (250.16 g/mol) and melting point align with theoretical predictions .
Reactivity and Functional Groups
The compound contains two nitro groups (-NO₂) and two carboxylic acid (-COOH) groups, making it highly reactive. While explicit reaction data is limited in the provided sources, the nitro groups likely enable:
-
Electrophilic Aromatic Substitution : Potential for nucleophilic attack due to electron-withdrawing nitro groups .
-
Esterification : Similar to related compounds (e.g., 2,6-Bis(4-nitroanilino)heptanedioic acid), carboxylic acids may react with alcohols or amines under catalytic conditions.
Analytical Characterization
Scientific Research Applications
Plasticizer in Propellants and Explosives
One of the primary applications of 4,4-Dinitroheptanedioic acid is as a plasticizer in propellant and explosive formulations. Its ability to enhance the mechanical properties of polymer binder systems while maintaining energy content has made it a focus of research in this area. Specifically, DNHDA can be used alone or in combination with other plasticizers to improve the performance of:
- Plastic Bonded Explosives (PBX)
- Composite Gun Propellants
- Composite Rocket Propellants
The compound's high chemical compatibility and performance characteristics contribute to its effectiveness in these applications .
Research in Energetic Materials
Recent studies have focused on the synthesis and application of DNHDA in energetic materials. Research has highlighted its potential to replace traditional plasticizers that often exhibit low thermal stability and high migratory ability. The development of formulations incorporating DNHDA aims to enhance the overall performance and safety of explosives and propellants .
Case Study 1: Development of Energetic Plasticizers
A study conducted on the synthesis of various energetic plasticizers, including this compound, demonstrated its advantages over conventional plasticizers. The research emphasized the importance of DNHDA's low glass transition temperature and good thermal stability, which are critical for maintaining the integrity of propellant formulations under varying conditions .
Case Study 2: Performance Evaluation in Propellant Systems
In a comparative analysis of different plasticizers used in propellant systems, DNHDA was evaluated for its mechanical properties and energy content. The results indicated that formulations containing DNHDA exhibited superior performance metrics compared to those using traditional plasticizers, highlighting its potential for industrial applications .
Mechanism of Action
The mechanism of action of 4,4-Dinitroheptanedioic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
4,4-Dimethylheptanedioic Acid (C₉H₁₆O₄)
- Structural Differences : Replaces nitro groups with methyl (-CH₃) groups at the 4th position.
- Physicochemical Properties: Lower acidity compared to nitro derivatives due to the electron-donating nature of methyl groups. Higher solubility in nonpolar solvents (e.g., logP ~0.92 vs. -0.5 for nitro analogs) .
- Applications : Primarily used in polymer research and as a building block for coordination polymers, though specific industrial applications are less documented compared to nitro derivatives .
4,4'-Dinitrodiphenic Acid (C₁₄H₈N₂O₈)
- Structural Differences : Features a biphenyl backbone with nitro and carboxylic acid groups at the 4,4' positions.
- Reactivity and Safety :
- Contrast : The aromatic structure confers rigidity and π-π stacking interactions, unlike the flexible aliphatic chain of 4,4-dinitroheptanedioic acid.
trans-4,4'-Stilbenedicarboxylic Acid (C₁₆H₁₂O₄)
- Structural Differences : Contains a stilbene (ethylene-linked biphenyl) core with carboxylic acid groups.
- Applications: Key component in high-performance polyesters with superior gas barrier properties (e.g., O₂ permeability reduced by 50% compared to PET) . No nitro groups, leading to lower reactivity but enhanced UV stability .
2,2'-Diamino-[1,1'-Biphenyl]-4,4'-Dicarboxylic Acid (C₁₄H₁₂N₂O₄)
- Structural Differences: Amino (-NH₂) groups replace nitro groups, altering electronic and coordination properties.
- Crystallographic Properties : Forms hydrogen-bonded networks in crystal structures, enabling applications in porous coordination polymers .
- Acidity: Amino groups reduce acidity (pKa ~4.8) compared to nitro-substituted analogs (pKa ~1.2) .
Comparative Data Table
Key Findings and Implications
- Nitro vs. Methyl Substitution : Nitro groups significantly enhance acidity and reactivity but introduce safety risks (e.g., explosiveness in aromatic systems) . Methyl groups improve solubility and thermal stability .
- Backbone Flexibility : Aliphatic chains (e.g., this compound) offer synthetic versatility, while rigid aromatic systems (e.g., stilbene derivatives) excel in material science .
- Applications: Nitro derivatives are pivotal in explosives and specialty chemicals, whereas non-nitro analogs dominate polymer and MOF research .
Biological Activity
4,4-Dinitroheptanedioic acid (DNHA) is a compound with significant interest in various fields, particularly in energetic materials and potential pharmaceutical applications. This article examines the biological activity of DNHA, focusing on its pharmacological properties, synthesis, and potential applications based on recent research findings.
This compound is characterized by its dinitro substitution on a heptanedioic acid backbone. Its molecular formula is with a molecular weight of 232.15 g/mol. The compound's structure contributes to its reactivity and potential biological effects.
Pharmacological Activities
Research indicates that DNHA exhibits several biological activities that could be harnessed for therapeutic purposes:
- Antimicrobial Activity : DNHA has shown potential antimicrobial properties, making it a candidate for developing new antibacterial agents. In vitro studies have demonstrated its effectiveness against various bacterial strains.
- Antioxidant Properties : The compound's ability to scavenge free radicals suggests that it may have protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies indicate that DNHA may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from simpler nitro compounds. Research has focused on optimizing synthesis routes to enhance yield and purity. For instance, the copolymerization of DNHA with other monomers has been explored to create materials with tailored properties for specific applications in energetic materials .
Case Studies and Research Findings
Several studies have investigated the biological activity of DNHA:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of DNHA against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at certain concentrations, suggesting its potential as an antimicrobial agent .
- Oxidative Stress Models : In cellular models of oxidative stress, DNHA demonstrated a capacity to reduce markers of oxidative damage. This effect was attributed to its antioxidant properties, which may offer insights into its use in neuroprotective therapies .
- Inflammation Models : In vitro experiments utilizing macrophage cell lines revealed that DNHA could downregulate pro-inflammatory cytokines. This finding supports its potential application in inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic methodologies for preparing 4,4-Dinitroheptanedioic acid and its derivatives?
- Methodological Answer: The synthesis of this compound derivatives involves converting the parent acid to its reactive acid chloride intermediate. For example, 4,4-Dinitroheptanedioyl chloride is prepared by refluxing the dicarboxylic acid with thionyl chloride (SOCl₂). This intermediate is then reacted with nucleophiles like 2,2,2-fluorodinitroethylamine under basic conditions to prevent premature hydrolysis. Purification is achieved via recrystallization from ethylene dichloride-dimethoxyethane, yielding products like A',Ar'-bis(2,2,2-fluorodinitroethyl)-4,4-dinitroheptanedioic amide in 57% yield .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For the amide derivative, NMR in CD₃CN reveals distinct signals: a symmetrical multiplet at δ 2.63 (indicating equivalent methylene protons) and a pair of doublets at δ 4.65 (JH-F = 16 Hz, JH-H = 6.5 Hz), confirming fluorine-coupled proton environments and substituent geometry .
Q. What physicochemical properties (e.g., solubility, melting point) are reported for derivatives of this compound?
- Methodological Answer: The amide derivative melts sharply at 170.5–171.5°C, a key identifier for purity assessment. Solubility studies indicate preferential dissolution in polar aprotic solvents like ethylene dichloride-dimethoxyethane, as evidenced by recrystallization protocols. Such data guide solvent selection for reaction design and purification .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound derivatives?
- Methodological Answer: Yield optimization requires precise stoichiometric control (e.g., 2:1 molar ratios for oxalyl chloride reactions) and maintaining basic conditions during acid chloride addition to prevent hydrolysis. Fractional crystallization improves purity but may reduce yield; alternative methods like column chromatography or solvent gradient precipitation should be explored. Reaction monitoring via TLC or in-situ IR can identify intermediate bottlenecks .
Q. What experimental strategies are recommended to assess the thermal stability and decomposition pathways of nitro-functionalized dicarboxylic acids like this compound?
- Methodological Answer: Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can quantify decomposition temperatures and enthalpy changes. High-temperature thermohydrolysis (250–300°C under pressurized water) followed by LC-MS or HPLC analysis of degradation products reveals stability profiles and potential hazardous byproducts (e.g., nitroaromatic fragments). Comparative studies with structurally similar compounds like 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNSDS) provide mechanistic insights .
Q. How should researchers address contradictions in reactivity data observed in nitro-dicarboxylic acid systems?
- Methodological Answer: Contradictions often arise from variable reaction conditions (e.g., solvent polarity, temperature gradients). Standardize protocols using controlled experiments with fixed parameters. Apply statistical tools (e.g., ANOVA, regression analysis) to isolate significant variables. Cross-validate results with multiple techniques (e.g., NMR, X-ray crystallography) and compare to literature data on analogous systems (e.g., dinitrostilbene derivatives). Transparent reporting of uncertainties (e.g., ±5% yield variation) enhances reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
